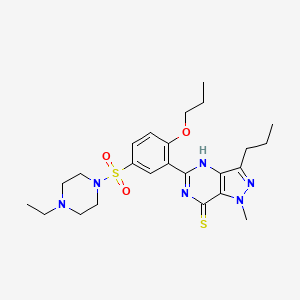

Propoxyphenyl thiohomosildenafil

概要

説明

Propoxyphenyl thiohomosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, but with modifications that include a propoxy group attached to the phenyl ring. This compound has been identified in various herbal products and dietary supplements, often as an adulterant .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of propoxyphenyl thiohomosildenafil involves several steps, starting with the preparation of the core pyrazole-pyrimidinone structure. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a diketone.

Attachment of the phenyl ring: The phenyl ring, substituted with a propoxy group, is introduced through a nucleophilic aromatic substitution reaction.

Final assembly: The final product is obtained by coupling the sulfonylated phenyl ring with the pyrazole-pyrimidinone core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the compound meets the required purity standards .

化学反応の分析

Types of Reactions

Propoxyphenyl thiohomosildenafil undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho or para to the propoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

科学的研究の応用

Chemistry

- Reference Standard : Used as a reference standard in analytical chemistry for identifying and quantifying PDE5 inhibitors in herbal products.

- Synthesis Studies : Investigated for its synthetic pathways, which typically involve multi-step organic reactions to achieve high purity and yield.

Biology

- Cellular Signaling : Studied for effects on cellular signaling pathways involving cGMP, which plays a vital role in various physiological processes.

- Vascular Research : Potential applications in studying vascular function and signaling pathways related to nitric oxide.

Medicine

- Erectile Dysfunction Treatment : Primarily researched for its efficacy in treating erectile dysfunction due to its role as a PDE5 inhibitor.

- Cardiovascular Therapies : Emerging studies suggest potential applications in cardiovascular health by enhancing nitric oxide signaling.

Industry

- Quality Control : Utilized in developing analytical methods for detecting adulterants in dietary supplements and herbal products.

- Pharmaceutical Development : Investigated for its potential in developing new therapeutic agents targeting erectile dysfunction and pulmonary hypertension.

Isolation and Characterization

A notable study isolated propoxyphenyl thiohomosildenafil from an herbal product using high-performance liquid chromatography (HPLC) combined with mass spectrometry techniques. The structure was confirmed through spectroscopic methods, revealing its potential as a PDE5 inhibitor.

Efficacy in Animal Models

In animal studies, this compound demonstrated significant efficacy in improving erectile function at varying dosages without major adverse effects. Low doses effectively inhibited PDE5 and increased cGMP levels, indicating its therapeutic potential.

Toxicological Profiles

Preliminary toxicological assessments suggest that while this compound shares mechanisms with other sildenafil analogues, it maintains a favorable safety profile when administered at therapeutic doses. Further research is required to fully establish its safety margins.

作用機序

Propoxyphenyl thiohomosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway .

類似化合物との比較

Similar Compounds

Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.

Thiohomosildenafil: Similar to propoxyphenyl thiohomosildenafil but with an ethoxy group instead of a propoxy group.

Hydroxyacetildenafil: Another PDE5 inhibitor with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. This uniqueness can affect its potency, duration of action, and side effect profile .

生物活性

Propoxyphenyl thiohomosildenafil is a synthetic compound related to sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

This compound functions by inhibiting PDE-5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE-5 leads to increased levels of cGMP, which promotes vasodilation and enhances blood flow to specific tissues, notably the corpus cavernosum in the penis.

Key Biochemical Pathways

- Nitric Oxide/cGMP Pathway : The primary pathway affected by this compound involves nitric oxide, which stimulates the production of cGMP. Elevated cGMP levels result in relaxation of smooth muscle cells and increased blood flow.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a relatively short half-life. Studies suggest that it reaches maximum serum concentration within one hour, with mean terminal half-lives ranging from 2.75 to 3.26 hours.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Half-Life (hours) | Maximum Serum Concentration (ng/mL) |

|---|---|---|---|

| This compound | PDE-5 Inhibition | 2.75 - 3.26 | Varies by dosage |

| Sildenafil | PDE-5 Inhibition | 3.0 | 100 - 200 |

| Thiohomosildenafil | PDE-5 Inhibition | 2.0 | 50 - 150 |

Case Studies and Research Findings

- Isolation and Characterization : A study isolated a propoxyphenyl-linked thiohomosildenafil analogue from an herbal product using high-performance liquid chromatography (HPLC) and mass spectrometry techniques. The structure was confirmed through spectroscopic methods, revealing its potential as a PDE-5 inhibitor .

- Efficacy in Animal Models : In animal studies, this compound demonstrated significant efficacy in improving erectile function at various dosages without major adverse effects. Low doses effectively inhibited PDE-5 and increased cGMP levels.

- Toxicological Profiles : Research into the toxicological profiles indicated that while this compound shares similar mechanisms with other sildenafil analogues, its safety profile remains under investigation. Preliminary data suggest a favorable safety margin when administered at therapeutic doses .

Metabolic Pathways

This compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial for determining the drug's bioavailability and potential interactions with other medications.

特性

IUPAC Name |

5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O3S2/c1-5-8-19-21-22(28(4)27-19)24(34)26-23(25-21)18-16-17(9-10-20(18)33-15-6-2)35(31,32)30-13-11-29(7-3)12-14-30/h9-10,16H,5-8,11-15H2,1-4H3,(H,25,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAOIWRANOXNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-88-6 | |

| Record name | Propoxyphenyl thiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL THIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6Z038K81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。